Msr-blue
Overview
Description
Msr-blue is a useful research compound. Its molecular formula is C11H10O3S and its molecular weight is 222.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Molecular Diagnostics of Infections : Mass spectrometry (MS), a technology related to Msr-blue, has been effectively used for molecular diagnostics of microbial and viral infections. This includes pathogen identification, genomic sequencing, mutation detection, DNA methylation analysis, transmission tracking, and genetic heterogeneity characterization (Ganova-Raeva & Khudyakov, 2013).
Marine Genetic Resources : The Marine Scientific Research (MSR) regime of the United Nations Convention on the Law of the Sea (UNCLOS) provides a legal basis for nonmonetary benefit-sharing and information dissemination regarding marine genetic resources (Yu, 2020).
Magneto-Optical Recording : High-density magneto-optical recording using blue lasers and center aperture detection type of MSR (CAD-MSR) media is a significant application in data storage technologies (Shinoda et al., 2000).
Mycotoxin Detection : The this compound system offers a low-cost, sensitive, and convenient method for nontoxic detection of mycotoxins, with impressive detection limits (Chen et al., 2020).
Environmental Protection and Sustainability : MSR at hydrothermal vents poses challenges to biodiversity and the scientific value of accessible sites, highlighting the need for sustainable practices and a code of conduct for MSR activities (Glowka, 2003).
Carrier-to-Noise Ratio in Data Storage : this compound media yields a larger carrier-to-noise ratio than conventional TbFeCo disks, especially for sub-micrometer mark lengths as small as 0.2 micrometers (Kabakoff et al., 1997).
Legal and Regulatory Aspects : The absence of an internationally agreed definition for MSR raises questions of marine environmental protection on the high seas (Verlaan, 2012).
Sustainable Development and Technology Access : MSR represents a unique opportunity for Pacific Small Island Developing States to contribute to sustainable development and access appropriate technology (Salpin et al., 2016).
Properties
IUPAC Name |
4-methyl-7-methylsulfinylchromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3S/c1-7-5-11(12)14-10-6-8(15(2)13)3-4-9(7)10/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTHUDRVKVIXDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)S(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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